1-(3-Phenylpropyl)cyclohexanecarboxylic acid, also known by its IUPAC name 1-(3-phenylpropyl)cyclohexane-1-carboxylic acid, is a compound with the molecular formula and a molecular weight of 246.35 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenylpropyl side chain. It has been cataloged under CAS number 1226244-28-5 and is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis .
This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It can be sourced from chemical suppliers specializing in organic compounds, such as AChemBlock, which lists it as a building block for research purposes . Its structure includes both aliphatic and aromatic characteristics, making it relevant in the study of pharmacologically active compounds.
The synthesis of 1-(3-phenylpropyl)cyclohexanecarboxylic acid can involve several strategies, including:
The molecular structure of 1-(3-phenylpropyl)cyclohexanecarboxylic acid features:
The structural formula can be represented as follows:
The SMILES notation for this compound is O=C(O)C1(CCCC2=CC=CC=C2)CCCCC1
, indicating the arrangement of atoms within the molecule .
1-(3-Phenylpropyl)cyclohexanecarboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions are often facilitated by heat or catalysts to enhance yields and selectivity.
The mechanism by which 1-(3-phenylpropyl)cyclohexanecarboxylic acid exerts its effects—particularly in biological systems—can be complex and is often related to its interactions with biological targets. For instance:
Research into its specific mechanisms remains ongoing but indicates potential relevance in drug design and development .
1-(3-Phenylpropyl)cyclohexanecarboxylic acid exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings .
The compound has potential applications across various scientific domains:
Cyclohexanecarboxylic acid derivatives have served as foundational scaffolds in organic synthesis and medicinal chemistry for decades, prized for their stability, synthetic accessibility, and ability to adopt distinct conformations (chair/boat). Early applications focused on their use as sterically defined aliphatic carboxylic acids in agrochemicals and fragrance compounds. A significant advancement emerged with the development of stereoselective synthetic methods, enabling the preparation of enantiomerically pure trans- and cis-isomers, which proved crucial for biological activity. For instance, the introduction of the Corey-Chaykovsky reaction facilitated the synthesis of cyclopropane-fused derivatives, enhancing structural diversity [1] [2].
The synthetic evolution progressed towards sophisticated modifications of the cyclohexane ring, including the introduction of alkyl, arylalkyl, and heteroatom-containing substituents at the 1-position. Patent literature (e.g., WO2009121789A1) details processes involving cyclohexanecarbonitrile intermediates, which undergo alkylation followed by hydrolysis to yield 1-substituted cyclohexanecarboxylic acids [2]. This route exemplifies a general strategy applicable to synthesizing 1-(3-phenylpropyl)cyclohexanecarboxylic acid, where a phenylpropyl moiety is introduced via alkylation of a cyclohexanecarbonitrile anion precursor. The development of strong bases like lithium diisopropylamide (LDA) or n-butyllithium in aprotic solvents (THF, hexane) enabled efficient deprotonation and subsequent nucleophilic attack on halogenated precursors like (3-bromopropyl)benzene [2].
Table 1: Key Synthetic Intermediates for 1-Substituted Cyclohexanecarboxylic Acids
Intermediate | Role in Synthesis | Typical Reagents/Conditions | Target Derivative |
---|---|---|---|
Cyclohexanecarbonitrile | Anion formation for nucleophilic alkylation | LDA, n-BuLi / THF, -78°C | 1-Alkylcyclohexanecarbonitriles |
1-Alkylcyclohexanecarbonitrile | Hydrolysis to carboxylic acid | H₂SO₄ (conc.), H₂O, heat; or KOH, EtOH/H₂O | 1-Alkylcyclohexanecarboxylic acids |
(3-Bromopropyl)benzene | Alkylating agent for introducing phenylpropyl chain | Added to cyclohexanecarbonitrile anion | 1-(3-Phenylpropyl)cyclohexanecarbonitrile |
Methyl ester derivatives | Often synthesized for characterization or further reaction | CH₂N₂, MeOH/H⁺ or alkylating agents (e.g., Mel, K₂CO₃) | Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate [5] |
The drive towards more complex, pharmacologically relevant structures led to incorporating arylalkyl chains, such as the 3-phenylpropyl group. This substituent extends the molecule’s hydrophobic domain while introducing potential for aromatic stacking interactions – a key feature exploited in modern pharmacophore design targeting hydrophobic protein pockets [1] [5].
The 3-phenylpropyl substituent (–CH₂CH₂CH₂C₆H₅) is a critical structural determinant in 1-(3-phenylpropyl)cyclohexanecarboxylic acid, significantly influencing its physicochemical properties and potential biological interactions. Compared to shorter chains (e.g., benzyl or phenethyl), the three-carbon spacer provides greater conformational flexibility and optimal spatial separation between the bulky, hydrophobic cyclohexane ring and the aromatic phenyl group. This separation allows the phenyl ring to adopt orientations conducive to specific interactions with biological targets, such as insertion into hydrophobic clefts or engagement in π-stacking or edge-to-face aromatic interactions with protein residues [1].
The linker length directly impacts lipophilicity and passive membrane permeability. Introducing a phenylpropyl chain substantially increases the calculated LogP value compared to unsubstituted cyclohexanecarboxylic acid or derivatives with shorter alkyl chains. For example, molecular modeling suggests LogP values for phenylpropyl-substituted derivatives are typically in the range of 4.0-5.0, enhancing their potential to cross lipid bilayers like the blood-brain barrier (BBB). This aligns with research on structurally related mitofusin activators, where phenylalkyl linkers improved CNS bioavailability compared to purely aliphatic chains [1]. The phenylpropyl group also contributes to metabolic stability. While benzylic positions are often sites of oxidative metabolism, the increased distance from the electron-withdrawing carboxylic acid group and the flexibility of the propyl chain may potentially reduce susceptibility to rapid enzymatic degradation compared to phenyl or phenethyl analogs, although specific metabolic studies on this compound are limited.
Reactivity-wise, the substituent influences the acidity of the carboxylic acid proton. The electron-donating nature of the alkyl chain slightly decreases acidity compared to benzoic acid derivatives but maintains sufficient acidity for salt formation (e.g., sodium or potassium salts) to improve aqueous solubility for biological testing. The steric bulk around the carboxylic acid, imparted by the cyclohexane and phenylpropyl groups, may also influence its reactivity in esterification or amidation reactions, potentially requiring activating agents or elevated temperatures [5].
1-(3-Phenylpropyl)cyclohexanecarboxylic acid and its close structural analogs serve as valuable case studies in pharmacophore design, particularly concerning the optimization of linker chemistry and stereochemical configuration for biological activity. Pharmacophore models emphasize the spatial arrangement of key features: hydrophobic domains, hydrogen bond acceptors/donors, and aromatic rings. This compound contributes two significant hydrophobic pharmacophore elements – the cyclohexane ring and the phenyl group – separated by a flexible alkyl spacer. Comparing its structure to active pharmacophores reveals design principles [1].
Table 2: Comparison of Key Structural Features and Properties in Cyclohexanecarboxylic Acid-Based Pharmacophores
Compound/Feature | Linker Structure | Key Pharmacophore Elements | Calculated Properties (Est.) | Biological Relevance |
---|---|---|---|---|
1-(3-Phenylpropyl)cyclohexanecarboxylic acid | Flexible propyl chain | Cyclohexane (hydrophobic), COOH (H-bond donor/acceptor), Phenyl (aromatic, hydrophobic) | LogP ~4.5, TPSA ~37 Ų | Balanced lipophilicity for membrane penetration; spacer allows independent orientation of hydrophobic elements |
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | Direct attachment (no spacer) | Cyclohexane, COOH, CF₃ (strongly hydrophobic, electron-withdrawing) | LogP ~2.4, TPSA ~37 Ų | Enhanced acidity & ring conformational rigidity; CF₃ introduces polarity and sterics |
Mitofusin Activator 5B (e.g., from [1]) | Cyclopropyl-containing linker | Cyclohexanol (H-bond donor), Aromatic urea/carboxamide, Cyclopropyl (conformational restraint) | LogP varies, designed for CNS penetration | Cyclopropyl introduces metabolic stability & conformational rigidity; optimizes spatial mimicry of peptide Val372/Met376/His380 |
Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate [5] | Flexible propyl chain | Cyclohexane, COOMe (ester), Phenyl | LogP ~4.8, TPSA ~26 Ų | Ester prodrug form; increased lipophilicity & potential for passive diffusion |
A critical comparison involves linker flexibility versus rigidity. While the phenylpropyl chain offers synthetic versatility and conformational freedom, recent pharmacophore designs, particularly in mitochondrial modulators like mitofusin activators, favor introducing constrained linkers like cyclopropyl rings (e.g., compound 5). These rigid elements reduce the entropic penalty upon binding by pre-organizing the molecule into its bioactive conformation and enhance metabolic stability by blocking oxidative sites. For example, the cyclopropyl analog 5 demonstrated significantly improved plasma and brain half-life compared to its more flexible predecessor 2 [1]. Stereochemistry is another crucial factor. The activity of mitofusin activators like 5B resides exclusively in the trans-R,R enantiomer, as confirmed by single-crystal X-ray diffraction studies. This highlights that even subtle stereochemical differences within the cyclohexane ring or linker can profoundly impact biological activity by enabling or preventing specific interactions with chiral binding sites (e.g., mimicking MFN2 Val372, Met376, and His380 side chains). Although the stereochemistry of 1-(3-phenylpropyl)cyclohexanecarboxylic acid itself is less complex (lacking chiral centers beyond the ring), it underscores the importance of considering stereoisomers in derivatives [1].
Furthermore, replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids, or converting it to esters (like methyl 1-(3-phenylpropyl)cyclohexanecarboxylate) as prodrugs, significantly alters solubility, permeability, and target engagement profiles. The methyl ester, for instance, exhibits higher calculated LogP and lower Topological Polar Surface Area (TPSA) than the acid, favoring passive diffusion across membranes, where hydrolysis could release the active acid form intracellularly [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: